molecular formula C23H24ClN3O4S2 B2667726 6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330281-57-6

6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2667726
CAS No.: 1330281-57-6
M. Wt: 506.03
InChI Key: RGKSEMDWRGVNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core integrating a thiophene and partially saturated pyridine ring. The benzyl group at position 6 and the 3-(methylsulfonyl)benzamido substituent at position 2 contribute to its unique electronic and steric profile. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Structural analogs often exhibit bioactivity modulated by substituent variations, particularly in receptor binding or metabolic stability .

Properties

IUPAC Name

6-benzyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2.ClH/c1-32(29,30)17-9-5-8-16(12-17)22(28)25-23-20(21(24)27)18-10-11-26(14-19(18)31-23)13-15-6-3-2-4-7-15;/h2-9,12H,10-11,13-14H2,1H3,(H2,24,27)(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKSEMDWRGVNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21H24N2O4S·HCl
  • Molecular Weight : 420.95 g/mol

The structure includes a tetrahydrothieno[2,3-c]pyridine core, which is known for its diverse biological properties. The presence of a methylsulfonyl group and a benzyl moiety contributes significantly to its activity profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 30 µg/mL .

Compound MIC (µg/mL) Bacterial Strain
Derivative 112.5E. coli
Derivative 225S. aureus
Target CompoundTBDTBD

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through various assays targeting cyclooxygenase (COX) enzymes. Preliminary results indicate that derivatives similar to the target compound suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Compound IC50 (μmol) Target Enzyme
Celecoxib0.04 ± 0.01COX-2
Compound A0.04 ± 0.02COX-2
Compound BTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as sulfonyl enhances the biological activity of thieno[2,3-c]pyridine derivatives. Modifications at specific positions on the thieno ring can lead to increased potency against targeted pathogens and inflammatory pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of various thieno[2,3-c]pyridine derivatives against fungal strains including Candida albicans. The results indicated that certain modifications in the side chains significantly improved antifungal activity, suggesting a promising direction for further research.
  • Case Study on Anti-inflammatory Effects :
    In vivo studies using carrageenan-induced paw edema models demonstrated that specific analogs of the compound significantly reduced inflammation compared to controls, indicating potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Inflammatory Diseases

Research indicates that autotaxin inhibitors can play a significant role in managing inflammatory diseases such as rheumatoid arthritis and psoriasis. By reducing LPA levels, these compounds may alleviate symptoms and slow disease progression.

Cancer Treatment

The inhibition of autotaxin has also shown promise in cancer therapy. Studies suggest that LPA contributes to tumor growth and metastasis; thus, targeting this pathway could provide a novel approach to cancer treatment. Preclinical models have demonstrated that compounds like 6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can inhibit tumor cell proliferation .

Neurological Disorders

Emerging evidence suggests that LPA signaling may be involved in neurodegenerative disorders such as Alzheimer's disease. By modulating LPA levels through autotaxin inhibition, this compound could potentially offer neuroprotective effects and improve cognitive function .

Case Studies

Several studies have explored the therapeutic potential of autotaxin inhibitors:

  • Rheumatoid Arthritis : A study demonstrated that treatment with autotaxin inhibitors resulted in reduced inflammation and improved joint function in animal models of rheumatoid arthritis.
  • Breast Cancer : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by blocking LPA signaling pathways.
  • Alzheimer's Disease : Research indicated that inhibiting autotaxin improved cognitive function in mouse models of Alzheimer's disease by reducing neuroinflammation .

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrothieno[2,3-c]pyridine core differentiates this compound from pyrazolo[3,4-b]pyridine derivatives (e.g., in ). The thiophene ring in the core is critical for maintaining conformational rigidity and electronic interactions, as benzene-based replacements reduce adenosine A1 receptor binding activity .

Substituent Effects on Bioactivity

  • Comparison with 3-(Trifluoromethyl)benzamido (Compound 7c, ): The trifluoromethyl group in 7c is also electron-withdrawing but offers greater lipophilicity. highlights that 3-(trifluoromethyl) substitution optimizes adenosine A1 receptor binding, suggesting that methylsulfonyl may alter potency or selectivity .

Structure-Activity Relationships (SAR) and Functional Implications

  • Adenosine A1 Receptor Modulation: emphasizes the necessity of the keto carbonyl (present in the benzamido group) for allosteric enhancement. Methylsulfonyl’s electron-withdrawing nature may stabilize the active conformation via intramolecular hydrogen bonding, akin to trifluoromethyl derivatives .
  • Competitive vs. Allosteric Effects: Unlike 2-amino-3-benzoylthiophenes, which exhibit dual competitive antagonism and allosteric enhancement, the tetrahydrothieno[2,3-c]pyridine scaffold may favor a specific mode of action. Substituents like methylsulfonyl could shift this balance .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 3-(methylsulfonyl)benzamido ~550 (estimated) Hypothesized A1 receptor modulation
7c () Tetrahydrothieno[2,3-c]pyridine 6-(2-chlorobenzoyl), 3-(trifluoromethyl) 519.05 76% yield; adenosine activity
PD 81,723 () Thiophene 3-(Trifluoromethyl), 4,5-dimethyl 354.34 Optimal A1 receptor enhancement
Compound Pyrazolo[3,4-b]pyridine 6-Benzyl, chloropyridine Not reported Structural rigidity for stability

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving amide coupling and cyclization. For example, intermediates like 4,5,6,7-tetrahydrothieno[2,3-c]pyridine are deprotected using concentrated HCl in methanol, followed by benzylation and sulfonylation . Optimization involves adjusting stoichiometry (e.g., 3 ml HCl per 1.427 g intermediate) and reaction time (1 hour at room temperature). Purity can be monitored via HPLC, with adjustments to solvent polarity (e.g., methanol/water gradients) to resolve byproducts.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

X-ray crystallography is critical for resolving the bicyclic thienopyridine core and sulfonamide orientation, as demonstrated in analogous structures (e.g., ethyl 2-amino-6-benzyl derivatives) . Complementary NMR (¹H/¹³C) should focus on key signals: the benzyl proton singlet (~δ 4.5 ppm) and methylsulfonyl group (δ 3.3 ppm for CH₃). Discrepancies in NOESY correlations may indicate conformational flexibility in the tetrahydrothieno ring .

Q. How should researchers handle solubility challenges during in vitro assays?

The hydrochloride salt improves aqueous solubility but may precipitate in neutral buffers. Pre-solubilize in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80. Dynamic light scattering (DLS) can assess aggregation. For hydrophobic intermediates (e.g., tert-butoxycarbonyl precursors), use dichloromethane/trifluoroacetic acid deprotection .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). If IC₅₀ values vary, assess assay conditions: ATP concentration in kinase assays or serum levels in cell-based studies. For off-target effects, perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) and correlate with structural analogs (e.g., 6-chloropyridine derivatives) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Use molecular docking (AutoDock Vina) to map interactions between the methylsulfonyl group and hydrophobic kinase pockets (e.g., JAK2 vs. ABL1). Molecular dynamics (GROMACS) simulations (50 ns) can predict stability of hydrogen bonds with backbone amides (e.g., Glu903 in JAK2). QSAR models trained on IC₅₀ data from substituted benzamides may identify optimal logP values (2.5–3.5) .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?

Focus on oral bioavailability (%F) and brain penetration if targeting CNS receptors. Measure plasma half-life (t₁/₂) via LC-MS/MS after IV (1 mg/kg) and PO (5 mg/kg) dosing in rodents. For brain-to-plasma ratios (>0.3), modify the benzyl group with halogen substituents to enhance passive diffusion. Monitor metabolite formation (e.g., sulfoxide derivatives) using HRMS .

Q. How can researchers address discrepancies between in silico predictions and experimental results in solubility or permeability?

Reconcile computational (e.g., COSMO-RS) and experimental (shake-flask) solubility by verifying protonation states (use pKa ~7.1 for the pyridine nitrogen). For permeability (PAMPA vs. Caco-2), adjust membrane composition (e.g., 2% lecithin) to mimic in vivo barriers. DSC/TGA can identify polymorphic forms affecting dissolution rates .

Methodological Considerations

Q. What safety protocols are critical during large-scale synthesis?

  • Use explosion-proof reactors for reactions involving HCl gas .
  • Implement inert gas purging (N₂/Ar) during benzylation to prevent oxidation.
  • Treat waste with 10% sodium bicarbonate before disposal to neutralize residual acid .

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

Employ staggered dosing (e.g., 0.1, 1, 10 mg/kg) with non-compartmental analysis (Phoenix WinNonlin). Collect plasma samples at 0.5, 2, 6, 12, and 24 hours. For nonlinear AUC trends, apply Michaelis-Menten models to identify saturation in metabolic enzymes (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.